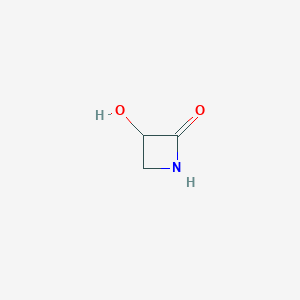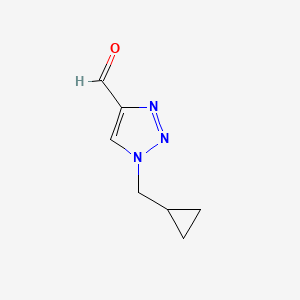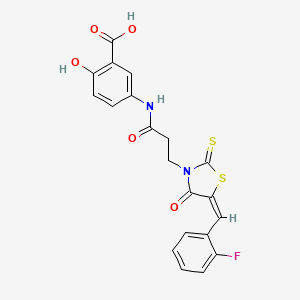![molecular formula C11H12N4O3S3 B2692868 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 670273-11-7](/img/structure/B2692868.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a sulfanyl group, and a sulfamoylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the sulfanyl group (-SH) is known to be reactive and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and stability .科学的研究の応用
Glutaminase Inhibition and Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the query compound, has shown that these analogs are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibition is significant because it attenuates the growth of cancer cells, such as human lymphoma B cells, in vitro and in mouse xenograft models. The structure-activity relationship (SAR) studies have identified analogs with similar potency to BPTES but with improved aqueous solubility, highlighting their potential in cancer therapy by targeting metabolic pathways critical to tumor growth and survival (Shukla et al., 2012).
Antimicrobial Applications
New derivatives of thiadiazoles have been synthesized to determine their antimicrobial activity. Compounds like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide showed in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. These findings suggest the potential of thiadiazole derivatives as antimicrobial agents, contributing to the development of new treatments for bacterial infections (Baviskar et al., 2013).
Synthesis and Structural Analysis
The synthesis of compounds related to 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has provided insights into their structural and pharmacological properties. For instance, the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have shown promising antimicrobial properties. These studies contribute to the understanding of the molecular framework necessary for the desired biological activity, paving the way for the development of novel therapeutic agents (Darwish et al., 2014).
Anticancer Activity
The design and synthesis of hybrid molecules incorporating thiadiazole moieties have demonstrated anticancer properties. For example, compounds with a 1,3,4-thiadiazole scaffold have been evaluated for their anticancer activity through the "60 lines screening" protocol, indicating the potential of these compounds in cancer therapy. Such research underscores the importance of thiadiazole derivatives in developing new anticancer treatments (Yushyn et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S3/c1-7-14-15-11(20-7)19-6-10(16)13-8-2-4-9(5-3-8)21(12,17)18/h2-5H,6H2,1H3,(H,13,16)(H2,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVRPZLDGYHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrobromide](/img/no-structure.png)
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2692789.png)


![(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2692794.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2692797.png)

![(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate](/img/structure/B2692800.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692801.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2692804.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2692807.png)